molecular formula C5H4ClN3O2 B13038197 6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide

6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide

Cat. No.: B13038197
M. Wt: 173.56 g/mol
InChI Key: DMYFGQPYRNXNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with chloroacetic acid, followed by cyclization to form the pyridazine ring . The reaction conditions often require the use of solvents like ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazine derivatives .

Scientific Research Applications

6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its pharmacological effects. For instance, it may inhibit xanthine oxidase, an enzyme involved in oxidative stress and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3-oxo-3,4-dihydropyridazine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and oxo groups contribute to its reactivity and potential as a pharmacologically active compound .

Properties

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

6-chloro-3-oxo-4H-pyridazine-4-carboxamide

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-2(4(7)10)5(11)9-8-3/h1-2H,(H2,7,10)

InChI Key

DMYFGQPYRNXNGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NC(=O)C1C(=O)N)Cl

Origin of Product

United States

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